molecular formula C18H16O4 B14268835 Methyl [2-(2-acetylbenzoyl)phenyl]acetate CAS No. 183995-80-4

Methyl [2-(2-acetylbenzoyl)phenyl]acetate

Cat. No.: B14268835
CAS No.: 183995-80-4
M. Wt: 296.3 g/mol
InChI Key: YRXUEAAAASOZOH-UHFFFAOYSA-N
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Description

Methyl [2-(2-acetylbenzoyl)phenyl]acetate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is characterized by its complex structure, which includes an acetylbenzoyl group and a phenylacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [2-(2-acetylbenzoyl)phenyl]acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

Carboxylic Acid+MethanolAcid CatalystEster+Water\text{Carboxylic Acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{Ester} + \text{Water} Carboxylic Acid+MethanolAcid Catalyst​Ester+Water

Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites, can also be employed to facilitate the reaction and reduce the need for corrosive liquid acids .

Chemical Reactions Analysis

Types of Reactions

Methyl [2-(2-acetylbenzoyl)phenyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Substitution: Amines, heat.

Major Products Formed

    Hydrolysis: Carboxylic acid and methanol.

    Reduction: Alcohol.

    Substitution: Amide.

Mechanism of Action

The mechanism of action of methyl [2-(2-acetylbenzoyl)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological molecules . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [2-(2-acetylbenzoyl)phenyl]acetate is unique due to its complex structure, which includes both an acetylbenzoyl group and a phenylacetate moiety.

Properties

CAS No.

183995-80-4

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

methyl 2-[2-(2-acetylbenzoyl)phenyl]acetate

InChI

InChI=1S/C18H16O4/c1-12(19)14-8-5-6-10-16(14)18(21)15-9-4-3-7-13(15)11-17(20)22-2/h3-10H,11H2,1-2H3

InChI Key

YRXUEAAAASOZOH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2CC(=O)OC

Origin of Product

United States

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